(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, etc.) may also be included .Scientific Research Applications
Antifungal Activity
Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis . This suggests that our compound could potentially be used in the development of new antifungal drugs.
Anti-inflammatory Activity
Imidazole derivatives have been reported to show anti-inflammatory activity . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Antitumor Activity
Imidazole derivatives have also been reported to show antitumor activity . This suggests that our compound could potentially be used in the development of new antitumor drugs.
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . This suggests that our compound could potentially be used in the development of new antidiabetic drugs.
Antiviral Activity
Imidazole derivatives have been reported to show antiviral activity . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Antioxidant Activity
Imidazole derivatives have been reported to show antioxidant activity . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific derivative and its intended use.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The specific interactions and resulting changes would depend on the particular target and the context of use.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific target and the context of use.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Given the broad range of activities associated with imidazole derivatives, the effects could be diverse and depend on the specific target and the context of use .
Safety and Hazards
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(16-5-3-15(4-6-16)12-23-11-9-20-14-23)24-10-7-17(13-24)26-18-2-1-8-21-22-18/h1-6,8-9,11,14,17H,7,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSGNDPGUCXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone |
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